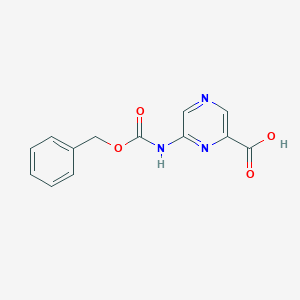
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic Activity
The compound has shown potential in the field of antiarrhythmic drugs. A study outlines the synthesis and Class III antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting compounds with potent Class III activity without affecting conduction. These compounds are particularly effective in prolonging action potential duration, crucial for antiarrhythmic activity, with one compound demonstrating significant oral bioavailability and the ability to restore sinus rhythm in anesthetized dogs by blocking the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of sulfonamide derivatives has yielded promising results. A study synthesizing biologically active benzothiophene-carboxamides derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds could offer new pathways for treating infections resistant to traditional antibiotics (Babu et al., 2013). Another study reported on the design, synthesis, and evaluation of benzamides for anticancer activity, finding several compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings suggest potential for developing new anticancer therapies (Ravinaik et al., 2021).
Metabolic Stability Enhancement
In the quest to improve drug metabolic stability, research has focused on modifying the benzothiazole scaffold. A study investigating various 6,5-heterocycles as alternatives to benzothiazole to reduce metabolic deacetylation found imidazopyridazine to have similar potency and efficacy with minimal deacetylated metabolite formation in hepatocytes. This approach could enhance the metabolic stability of pharmacologically active compounds, making them more effective as drugs (Stec et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds based on the benzothiazole scaffold have been investigated for their role as enzyme inhibitors, showing promise in therapeutic applications. For instance, derivatives have been explored as carbonic anhydrase inhibitors, exhibiting potent inhibitory effects. Such inhibitors have potential applications in treating conditions like glaucoma, edema, and possibly cancer, by targeting tumor-associated carbonic anhydrase isozymes (Morsy et al., 2009).
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUJEAOKZCRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
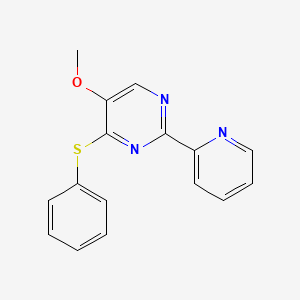
![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)




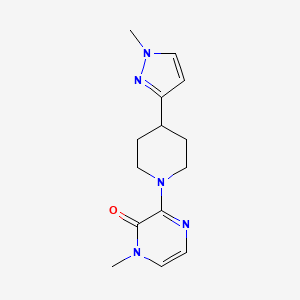
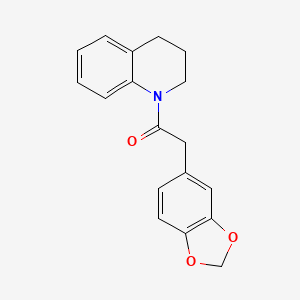
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
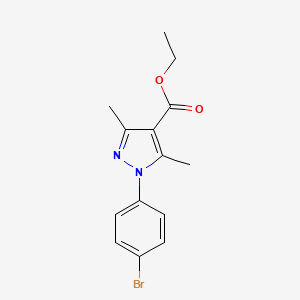
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)
![N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2711486.png)
